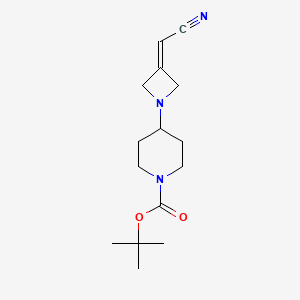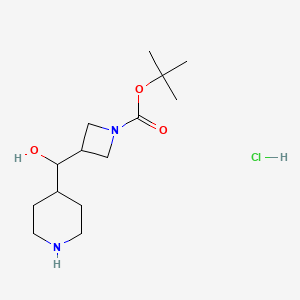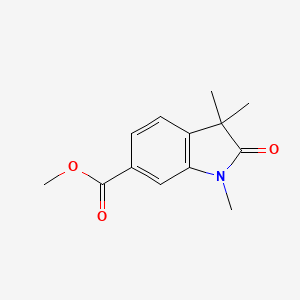![molecular formula C7H5BrClN3 B8242139 5-bromo-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8242139.png)
5-bromo-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a pyrrolopyrimidine core substituted with bromine, chlorine, and a methyl group. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and its role as an intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolopyrimidine core, followed by selective halogenation and methylation.
Formation of the Pyrrolopyrimidine Core: This step often involves the cyclization of appropriate precursors such as aminopyrimidines with suitable reagents under controlled conditions.
Methylation: The methyl group is typically introduced using methylating agents such as methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques like crystallization or chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.
Oxidation and Reduction: It can participate in oxidation reactions to form various oxidized derivatives or reduction reactions to remove halogen atoms.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolopyrimidines, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-bromo-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug design. It has been investigated for its activity against various biological targets, including enzymes and receptors involved in cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its unique structure makes it a valuable intermediate in the production of high-value chemical products.
Mechanism of Action
The mechanism of action of 5-bromo-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as kinases, receptors, or enzymes, thereby modulating their activity. The exact pathways involved can vary, but often include inhibition of enzyme activity, blocking receptor-ligand interactions, or interfering with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the methyl group, making it less hydrophobic.
4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine: Lacks the bromine atom, which may affect its reactivity and biological activity.
5-Bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine: Lacks the chlorine atom, potentially altering its chemical properties and applications.
Uniqueness
The presence of both bromine and chlorine atoms, along with a methyl group, makes 5-bromo-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine unique. These substituents can significantly influence its chemical reactivity, biological activity, and overall properties, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
5-bromo-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3/c1-3-5(8)4-6(9)10-2-11-7(4)12-3/h2H,1H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAKLZYBUPXWQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)N=CN=C2Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
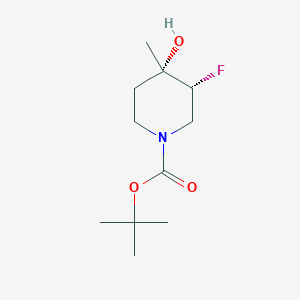
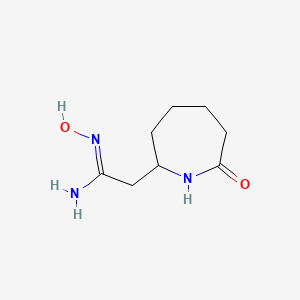
![1,3-Diethynylbicyclo[1.1.1]pentane](/img/structure/B8242078.png)
![4-Chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B8242081.png)
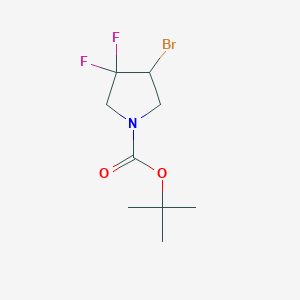
![(7R)-7-[(Tert-butyldimethylsilyl)oxy]-4-chloro-5H,6H,7H-cyclopenta[B]pyridine-3-carbonitrile](/img/structure/B8242096.png)
![methyl 6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B8242099.png)
![12-chloro-3-methyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaene](/img/structure/B8242120.png)
![12-chloro-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaene](/img/structure/B8242121.png)
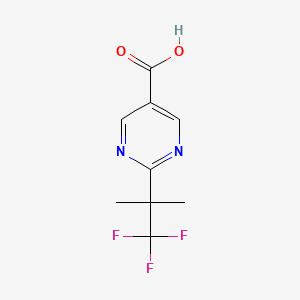
![6,8-Dichloro-2,2-difluoro-[1,3]dioxolo[4,5-g]quinazoline](/img/structure/B8242143.png)
